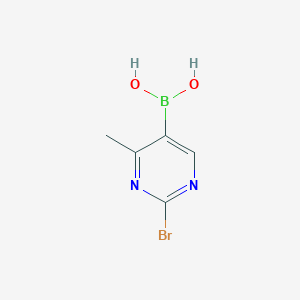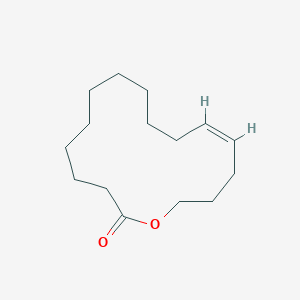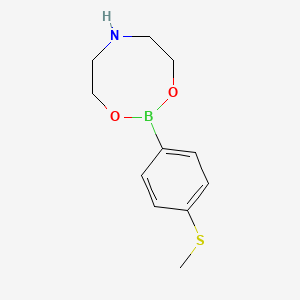
6-O-Acetyl-234-tri-O-benzyl-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose: is a derivative of D-glucose, a simple sugar that is an important energy source in living organisms. This compound is characterized by the presence of acetyl and benzyl groups attached to the glucose molecule, which modify its chemical properties and reactivity. It is often used in organic synthesis and carbohydrate chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose typically involves the protection of hydroxyl groups on the glucose molecule with benzyl groups, followed by acetylation at the 6-position. One common method involves the use of benzyl chloride and a base to introduce the benzyl groups, followed by acetylation using acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the molecule.
Substitution: The benzyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as thiols or amines, often in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .
科学的研究の応用
Chemistry: In organic synthesis, 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is used as a building block for more complex molecules. Its protected hydroxyl groups allow for selective reactions at specific positions on the glucose molecule .
Biology: The compound can be used in the study of carbohydrate-protein interactions, as the benzyl groups can mimic natural glycosidic linkages. This makes it useful in the development of glycomimetics and other biologically active compounds .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities. The ability to modify the glucose molecule selectively allows for the design of targeted drugs .
Industry: In the chemical industry, 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and other advanced materials .
作用機序
The mechanism of action of 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose involves its ability to undergo selective chemical reactions due to the presence of protective groups. These groups can be removed or modified under specific conditions, allowing for precise control over the reactivity of the glucose molecule. The molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
類似化合物との比較
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound has benzyl groups at all four hydroxyl positions, making it more protected and less reactive than 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar to the glucopyranose derivative but with a different sugar backbone, leading to different reactivity and applications.
Uniqueness: 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is unique due to the specific pattern of protection and acetylation, which allows for selective reactions at the 6-position. This makes it particularly useful in synthetic chemistry where precise control over reactivity is required .
特性
IUPAC Name |
[6-hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7/c1-21(30)32-20-25-26(33-17-22-11-5-2-6-12-22)27(34-18-23-13-7-3-8-14-23)28(29(31)36-25)35-19-24-15-9-4-10-16-24/h2-16,25-29,31H,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWBTSOKCOYZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)

![Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B12093354.png)
![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)

![2-[6-[3-[6-[[6-[[5-[5-(6-ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B12093378.png)


